Methyl 2-methanesulfonamidopropanoate
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Overview
Description
Methyl 2-methanesulfonamidopropanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a methanesulfonamido group attached to a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-methanesulfonamidopropanoate can be synthesized through the esterification of 2-(methanesulfonamido)propanoic acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of methyl 2-(methanesulfonamido)propanoate may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-methanesulfonamidopropanoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield 2-(methanesulfonamido)propanoic acid and methanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methanesulfonamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for the reduction process.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Hydrolysis: 2-(methanesulfonamido)propanoic acid and methanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Methyl 2-methanesulfonamidopropanoate is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving esters and amides. It may also serve as a model compound for investigating the metabolism of similar esters in biological systems.
Industry: this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of methyl 2-(methanesulfonamido)propanoate involves its interaction with nucleophiles and electrophiles. The ester group can undergo nucleophilic attack, leading to the formation of various products. The methanesulfonamido group can also participate in substitution reactions, where it is replaced by other nucleophiles.
Comparison with Similar Compounds
Methyl 2-(methanesulfonamido)butanoate: Similar structure but with an additional carbon in the alkyl chain.
Ethyl 2-(methanesulfonamido)propanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 2-(ethanesulfonamido)propanoate: Similar structure but with an ethanesulfonamido group instead of a methanesulfonamido group.
Uniqueness: Methyl 2-methanesulfonamidopropanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. The presence of both the ester and methanesulfonamido groups allows for a wide range of chemical transformations and applications.
Properties
IUPAC Name |
methyl 2-(methanesulfonamido)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO4S/c1-4(5(7)10-2)6-11(3,8)9/h4,6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXCMJYFDJATPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)NS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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